molecular formula C15H20Cl2N2O2 B4433583 1-[(2,5-dichlorophenoxy)acetyl]-4-propylpiperazine

1-[(2,5-dichlorophenoxy)acetyl]-4-propylpiperazine

Cat. No. B4433583
M. Wt: 331.2 g/mol
InChI Key: XATDJJXIOZJQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dichlorophenoxy)acetyl]-4-propylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(2,5-dichlorophenoxy)acetyl]-4-propylpiperazine is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-[(2,5-dichlorophenoxy)acetyl]-4-propylpiperazine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and neuronal survival. It has also been shown to increase the levels of cAMP response element-binding protein (CREB), a transcription factor that is involved in the regulation of gene expression in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2,5-dichlorophenoxy)acetyl]-4-propylpiperazine in lab experiments is its high potency and specificity for the serotonergic and dopaminergic systems in the brain. This makes it a valuable tool for studying the role of these systems in various physiological and pathological conditions. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully monitored in animal models.

Future Directions

There are several future directions for the study of 1-[(2,5-dichlorophenoxy)acetyl]-4-propylpiperazine. One direction is to further investigate its mechanism of action and its potential as a drug target for the treatment of psychiatric disorders. Another direction is to explore its potential as a tool for studying the role of the serotonergic and dopaminergic systems in various physiological and pathological conditions. Additionally, further studies are needed to assess the safety and toxicity of this compound in animal models and humans.

Scientific Research Applications

1-[(2,5-dichlorophenoxy)acetyl]-4-propylpiperazine has been studied extensively for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic and antidepressant properties in animal models, making it a potential candidate for the treatment of anxiety and depression disorders. It has also been studied for its potential as a drug target for the treatment of schizophrenia and other psychiatric disorders.

properties

IUPAC Name

2-(2,5-dichlorophenoxy)-1-(4-propylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O2/c1-2-5-18-6-8-19(9-7-18)15(20)11-21-14-10-12(16)3-4-13(14)17/h3-4,10H,2,5-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATDJJXIOZJQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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